

# Spectroscopic Profile of 3,4-Dimethoxycinnamic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3,4-Dimethoxycinnamic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3,4-Dimethoxycinnamic acid** (DMCA), a methoxycinnamic acid and a derivative of caffeic acid.<sup>[1]</sup><sup>[2]</sup> Found in various natural sources, this compound is of interest in several fields of research. <sup>[1]</sup> Understanding its structural features through spectroscopic analysis is fundamental for its identification, characterization, and application in drug development and other scientific endeavors. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

## Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for **3,4-Dimethoxycinnamic acid**, presented in tabular format for clarity and ease of comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The data presented here is for the common trans isomer.

#### <sup>1</sup>H NMR (Proton NMR) Data

<sup>1</sup>H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The following table details the expected

chemical shifts ( $\delta$ ) in parts per million (ppm), the multiplicity of the signals, and the coupling constants (J) in Hertz (Hz).

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~12.5	br s	-	Carboxylic Acid (-COOH)
~7.65	d	~15.9	Vinylic Proton ( $\alpha$ to C=O)
~7.32	dd	~8.4, 2.0	Aromatic Proton (ortho to C=C)
~7.15	d	~2.0	Aromatic Proton (ortho to C=C)
~6.90	d	~8.4	Aromatic Proton (meta to C=C)
~6.35	d	~15.9	Vinylic Proton ( $\beta$ to C=O)
~3.90	s	-	Methoxy Protons (-OCH <sub>3</sub> ) x 2

Note: Data is estimated based on typical values for similar structures and available spectral images.<sup>[3]</sup> The carboxylic acid proton is labile and may have a broad signal or be unobserved depending on the solvent and concentration.

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

<sup>13</sup>C NMR spectroscopy identifies the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~168.0	Carboxylic Acid Carbon (C=O)
~151.5	Aromatic Carbon (-C-OCH <sub>3</sub> )
~149.5	Aromatic Carbon (-C-OCH <sub>3</sub> )
~145.0	Vinylic Carbon ( $\beta$ to C=O)
~127.0	Aromatic Carbon (ipso- to C=C)
~123.0	Aromatic Carbon (ortho to C=C)
~116.0	Vinylic Carbon ( $\alpha$ to C=O)
~111.5	Aromatic Carbon (meta to C=C)
~110.0	Aromatic Carbon (ortho to C=C)
~56.0	Methoxy Carbon (-OCH <sub>3</sub> ) x 2

Note: Data is estimated based on typical chemical shift ranges and available spectral information.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The data below corresponds to analysis using a KBr-pellet technique.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3400-2500	Broad, Strong	O-H stretch (Carboxylic Acid)
~3010	Medium	C-H stretch (Aromatic & Vinylic)
~2960, ~2840	Medium-Weak	C-H stretch (Aliphatic, -OCH <sub>3</sub> )
~1685	Strong	C=O stretch (α,β-unsaturated Acid)
~1625	Strong	C=C stretch (Vinylic)
~1590, ~1515	Strong	C=C stretch (Aromatic Ring)
~1270	Strong	C-O stretch (Aryl Ether)
~980	Strong	=C-H bend (trans-Vinylic)

Note: Peak positions can vary slightly based on the sample preparation method.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation. The molecular formula of **3,4-Dimethoxycinnamic acid** is C<sub>11</sub>H<sub>12</sub>O<sub>4</sub>, with a molecular weight of approximately 208.21 g/mol .

### Electron Ionization (EI-MS) Data

EI is a hard ionization technique that causes significant fragmentation.

m/z	Relative Intensity (%)	Assignment / Interpretation
208	99.99	[M] <sup>+</sup> (Molecular Ion)
193	16.60	[M - CH <sub>3</sub> ] <sup>+</sup> (Loss of a methyl radical)
177	-	[M - OCH <sub>3</sub> ] <sup>+</sup> (Loss of a methoxy radical)
163	-	[M - COOH] <sup>+</sup> (Loss of carboxyl radical)
135	-	Further fragmentation

Note: Data sourced from PubChem. Not all observed fragments are listed.

#### Electrospray Ionization (ESI-MS/MS) Data

ESI is a soft ionization technique, often resulting in a prominent pseudomolecular ion. The data below is for the [M+H]<sup>+</sup> ion.

Precursor m/z	Fragment m/z	Relative Intensity (%)	Interpretation
209.23	209	100	[M+H] <sup>+</sup>
191	95.24	[M+H - H <sub>2</sub> O] <sup>+</sup> (Loss of water)	
190	15.12	Further fragmentation	
208	11.30	In-source fragmentation/isotope	

Note: Data sourced from PubChem.

## Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of **3,4-Dimethoxycinnamic acid**.

## NMR Spectroscopy

- **Sample Preparation:** A solution of **3,4-Dimethoxycinnamic acid** is prepared by dissolving 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).
- **Data Acquisition:** The prepared sample in an NMR tube is placed into the NMR spectrometer (e.g., a 300 or 500 MHz instrument).
- **<sup>1</sup>H NMR:** The <sup>1</sup>H NMR spectrum is acquired, typically involving a series of radiofrequency pulses and recording the free induction decay (FID), which is then Fourier transformed to produce the spectrum.
- **<sup>13</sup>C NMR:** The <sup>13</sup>C NMR spectrum is acquired using broadband proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required compared to <sup>1</sup>H NMR due to the low natural abundance of the <sup>13</sup>C isotope.
- **Data Processing:** The acquired spectra are processed, which includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

## IR Spectroscopy

- **Sample Preparation (KBr Pellet):** A small amount of the solid **3,4-Dimethoxycinnamic acid** sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer (e.g., a Bruker IFS 85). A background spectrum of the empty spectrometer is recorded first. Then, the sample spectrum is recorded.
- **Data Processing:** The final spectrum is generated by ratioing the sample spectrum against the background spectrum. This results in a transmittance or absorbance spectrum, which is

then analyzed to identify the characteristic absorption bands.

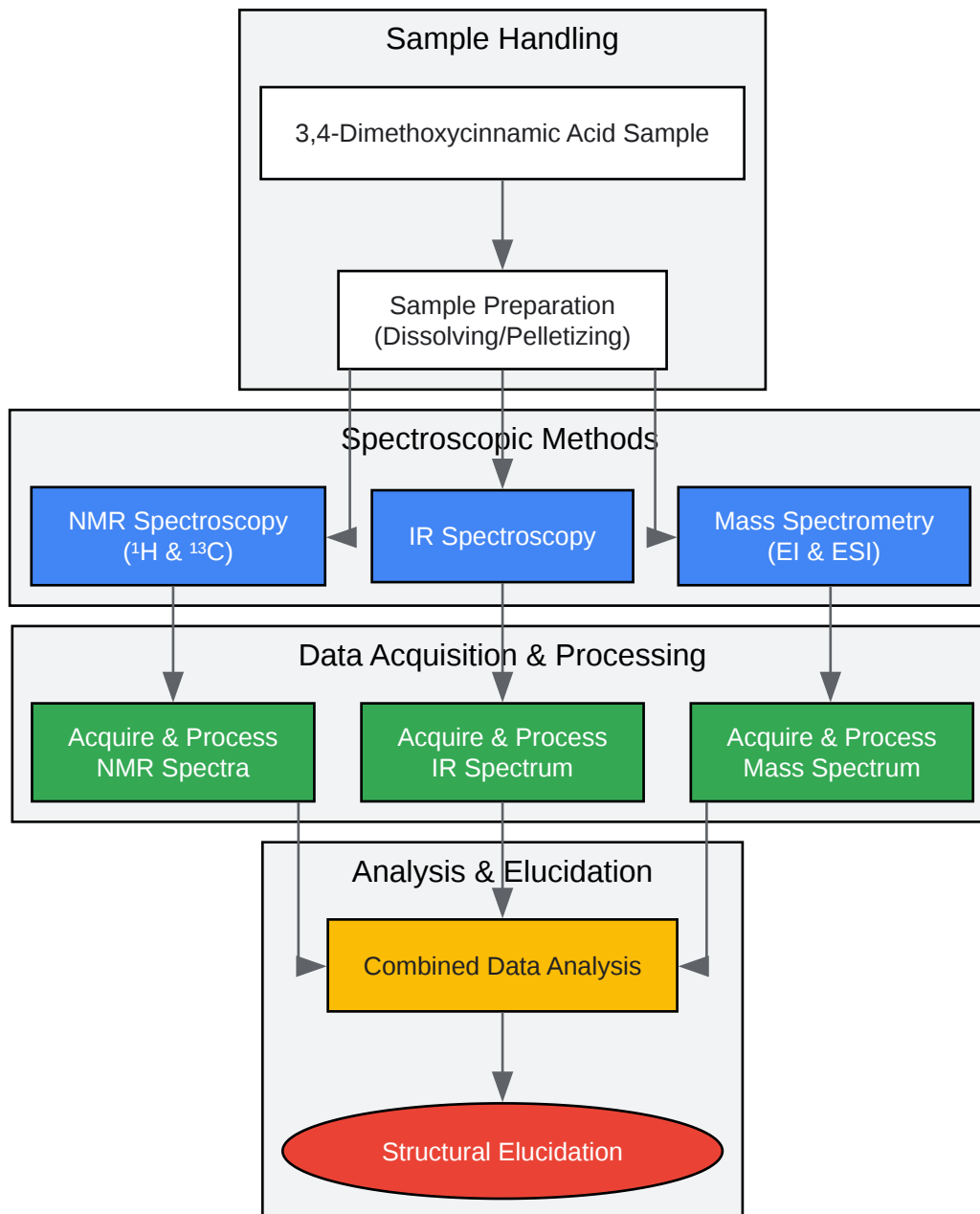
## Mass Spectrometry

- **Sample Introduction:** The method of introduction depends on the ionization source. For GC-MS, the sample is first vaporized and passed through a gas chromatography column. For direct infusion ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the ion source.
- **Ionization:**
  - **Electron Ionization (EI):** In the ion source, the gaseous sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
  - **Electrospray Ionization (ESI):** The sample solution is passed through a charged capillary at high voltage, creating a fine spray of charged droplets. As the solvent evaporates, ions (e.g.,  $[M+H]^+$  or  $[M-H]^-$ ) are released into the gas phase.
- **Mass Analysis:** The generated ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus the  $m/z$  ratio.

## Workflow Visualization

The logical flow from sample preparation to structural elucidation using multiple spectroscopic techniques is a cornerstone of chemical analysis.

## General Workflow for Spectroscopic Analysis



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Caption: Workflow of Spectroscopic Analysis.

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## References

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